molecular formula C10H5Cl2N3O2S B2416526 2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine CAS No. 1533867-24-1

2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine

Cat. No.: B2416526
CAS No.: 1533867-24-1
M. Wt: 302.13
InChI Key: CIDYHWHDLYGDDB-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine: is a chemical compound with the molecular formula C10H5Cl2N3O2S and a molecular weight of 302.14 g/mol . This compound is characterized by the presence of two chlorine atoms, a nitrophenyl group, and a sulfanyl group attached to a pyrimidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

Chemistry: 2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new chemical reactions and methodologies .

Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. It is also utilized in the development of new materials with specific properties .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine typically involves the reaction of 2,5-dichloropyrimidine with 4-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The sulfanyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF), elevated temperatures.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Hydrogen peroxide (H2O2), acetic acid.

Major Products Formed:

    Substitution: Formation of various substituted pyrimidines.

    Reduction: Formation of 2,5-dichloro-4-[(4-aminophenyl)sulfanyl]pyrimidine.

    Oxidation: Formation of 2,5-dichloro-4-[(4-nitrophenyl)sulfonyl]pyrimidine.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

  • 2,5-Dichloro-4-[(4-aminophenyl)sulfanyl]pyrimidine
  • 2,5-Dichloro-4-[(4-nitrophenyl)sulfonyl]pyrimidine
  • 2,5-Dichloro-4-[(4-methylphenyl)sulfanyl]pyrimidine

Uniqueness: 2,5-Dichloro-4-[(4-nitrophenyl)sulfanyl]pyrimidine is unique due to the presence of both nitrophenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,5-dichloro-4-(4-nitrophenyl)sulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3O2S/c11-8-5-13-10(12)14-9(8)18-7-3-1-6(2-4-7)15(16)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDYHWHDLYGDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=NC(=NC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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